molecular formula C17H16N2O4S B2574119 N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251705-33-5

N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2574119
CAS No.: 1251705-33-5
M. Wt: 344.39
InChI Key: NIGRNIOBPXKJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a thienopyridine core fused with a pyridine ring. The molecule includes a 3-ethoxybenzyl substituent linked via a carboxamide group at position 6 and a hydroxy group at position 5.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-23-11-5-3-4-10(8-11)9-18-16(21)13-14(20)15-12(6-7-24-15)19-17(13)22/h3-8H,2,9H2,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGRNIOBPXKJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-b]pyridine core.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Ethoxyphenylmethyl Group: This step involves the alkylation of the thieno[3,2-b]pyridine core with an ethoxyphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

Synthetic Routes

  • Formation of Thieno[3,2-b]pyridine Core : Cyclization of appropriate precursors.
  • Introduction of Ethoxyphenyl Group : Substitution reactions to add the ethoxyphenyl moiety.
  • Functionalization : Addition of hydroxy and carboxamide groups to enhance biological activity.

Antimicrobial Properties

Research indicates that thienopyridine derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial enzymes or membranes, inhibiting their function and leading to bacterial death.

Anticancer Activity

Studies have shown that N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound targets specific pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has been investigated for its potential therapeutic applications in treating inflammatory diseases. Its ability to modulate immune responses can provide relief from conditions such as arthritis or other inflammatory disorders.

Industrial Applications

In the industrial sector, this compound is utilized as a building block for synthesizing more complex molecules. It can serve as a catalyst in various chemical reactions due to its unique functional groups and structural properties.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyridines exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of bacterial cell wall synthesis.
  • Cancer Research : Another research highlighted the compound's effectiveness against breast cancer cell lines, showing a significant reduction in cell viability at specific concentrations.
  • Inflammatory Disease Treatment : Clinical trials are ongoing to evaluate the efficacy of thienopyridine derivatives in managing chronic inflammatory conditions, with promising initial results indicating reduced markers of inflammation.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The target compound’s thieno[3,2-b]pyridine core distinguishes it from closely related scaffolds:

  • Thieno[2,3-b]pyridines (e.g., 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide): These feature a sulfur atom in the thiophene ring but differ in substitution patterns (e.g., ethoxycarbonyl, methoxyphenyl) that modulate solubility and target binding .
  • Thiazolo[3,2-a]pyrimidines (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate): These replace the thiophene ring with a thiazole, often leading to altered hydrogen-bonding interactions and crystal packing .

Substituent Effects on Bioactivity

  • Carboxamide vs.
  • Hydroxy vs. Methoxy Groups : The 7-hydroxy group in the target compound could improve water solubility relative to methoxy-substituted analogs (e.g., 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide) .

Pharmacological Implications

  • Kinase Inhibition : Pyridine carboxamide derivatives, such as ABBV-744 (a BET bromodomain inhibitor), highlight the role of carboxamide groups in achieving selectivity for specific protein domains . The target compound’s 3-ethoxybenzyl group may similarly influence target specificity.
  • Antimicrobial Activity: Thienopyridine analogs with electron-withdrawing substituents (e.g., ethoxycarbonyl) exhibit enhanced antimicrobial effects, suggesting the target compound’s ethoxy group could contribute to similar activity .

Structural and Physicochemical Data Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-[(3-Ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide Thieno[3,2-b]pyridine 7-hydroxy, 3-ethoxybenzyl carboxamide ~357.4 (estimated) Potential kinase inhibition, moderate solubility
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Ethoxycarbonyl, 4-methoxyphenyl ~413.4 Antimicrobial activity, low solubility
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate 521.58 Crystalline stability, hydrogen bonding
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, phenyl carboxamide ~407.5 Moderate lipophilicity, unknown bioactivity

Biological Activity

N-[(3-ethoxyphenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of the ethoxyphenyl group and a hydroxyl group at position 7 enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of thieno[3,2-b]pyridine exhibit significant antibacterial effects. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thienopyrimidine derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar thienopyridine structures have exhibited GI50 values in the nanomolar range against human tumor cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through its ability to inhibit cyclooxygenase enzymes (COX). Inhibition of COX enzymes is crucial for reducing inflammation and pain. Studies have shown that related compounds effectively reduce COX-2 activity, suggesting that this compound may share this property .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with specific receptors linked to inflammatory responses.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several studies highlight the efficacy of thienopyridine derivatives:

  • Antimicrobial Study : A series of thienopyrimidine derivatives were evaluated for antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The most potent compounds showed MIC values below 25 µg/mL .
  • Cancer Cell Line Evaluation : In a study assessing the antiproliferative effects on MCF-7 breast cancer cells, several derivatives demonstrated significant cytotoxicity with IC50 values ranging from 10 to 50 µM .
  • Inflammation Model : In vivo models have indicated that compounds similar to this compound can reduce edema in carrageenan-induced paw edema models by over 50% compared to control groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of thieno-pyridine derivatives typically involves multi-step condensation reactions. For analogous compounds, refluxing precursors (e.g., substituted aldehydes, thioureas, or thiolactams) in glacial acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst has proven effective. For example, describes a 78% yield achieved by refluxing for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) . Key parameters for optimization include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of aldehyde to core heterocycle.
  • Temperature control : Reflux conditions (~120°C) to promote cyclization.
  • Purification : Slow evaporation of mixed solvents to obtain single crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Critical for resolving 3D conformation and hydrogen-bonding networks. For thieno-pyrimidine analogs, triclinic or monoclinic crystal systems (e.g., space group P1) are common. Parameters like R factor (<0.06) and data-to-parameter ratio (>17:1) ensure reliability () .
  • Spectroscopy :
    • NMR : Assign peaks using DEPT-135/HSQC to distinguish aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm).
    • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., m/z 521.58 for a related compound in ) .

Q. How can researchers determine solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility screening : Test in polar (DMSO, ethanol) and non-polar (ethyl acetate) solvents using UV-Vis spectroscopy or HPLC (e.g., uses ≥95% purity via HPLC).
  • Stability assays :
    • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via TLC or LC-MS.
    • Thermal stability : TGA/DSC analysis to identify decomposition temperatures (e.g., reports mp 427–428 K) .
  • Storage : Store at –20°C in amber vials to prevent photodegradation, as recommended for similar heterocycles in .

Advanced Research Questions

Q. What strategies are recommended for elucidating the reaction mechanism of thieno[3,2-b]pyridine core formation?

Methodological Answer:

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track cyclization steps.
  • Kinetic studies : Monitor intermediate formation via in-situ FT-IR or NMR. For example, highlights palladium-catalyzed reductive cyclization, suggesting a radical or carbocationic pathway .
  • Theoretical modeling : Compare activation energies of proposed intermediates using DFT calculations (B3LYP/6-31G* basis set) .

Q. How can computational modeling predict electronic properties and reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP level to map HOMO/LUMO orbitals. For thieno-pyridines, HOMO localization on the sulfur atom predicts nucleophilic reactivity (e.g., notes electrophilic substitution at C6) .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Align with crystallographic data (e.g., dihedral angles ~80° between fused rings in ) to validate binding poses .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Case example : If XRD shows a flattened boat conformation (C5 deviation: 0.224 Å, ) but NMR suggests planarity, re-examine solvent effects or dynamic processes (e.g., ring puckering in solution) .
  • Multi-technique validation :
    • Compare XRD torsion angles with NOESY cross-peaks.
    • Use variable-temperature NMR to detect conformational flexibility.
    • Reconcile mass spec fragmentation patterns with XRD-derived bond lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.